![molecular formula C17H25N3O2 B2923735 2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034579-17-2](/img/structure/B2923735.png)
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
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Description
2-cyclopentyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as CPCA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPCA is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure.
Scientific Research Applications
Synthesis and Characterization of Pyrazole-Acetamide Derivatives
Studies on pyrazole-acetamide derivatives have shown their significance in the synthesis of coordination complexes with potential antioxidant activities. The synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrates the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, suggesting potential applications in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Activities
The structural framework of pyrazole-acetamide is leveraged in the design and synthesis of compounds with expected high biological activity against various microorganisms. This approach indicates potential applications in the development of new antimicrobial and antitumor agents (Aly et al., 2011). Additionally, novel heterocyclic acetamide derivatives synthesized for potential analgesic, anti-inflammatory, and antimicrobial activities highlight the versatility of acetamide derivatives in medicinal chemistry, offering insights into the design of new therapeutic agents (Nayak et al., 2014).
Material Science Applications
The synthesis and characterization of compounds like 2-Phenyl-N-(pyrazin-2-yl)acetamide, through various analytical techniques, pave the way for applications in material science. The detailed structural analysis contributes to understanding the molecular interactions and stability of such compounds, which can be critical in designing new materials with specific properties (Nayak et al., 2014).
properties
IUPAC Name |
2-cyclopentyl-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-16(11-13-3-1-2-4-13)20-14-5-7-15(8-6-14)22-17-12-18-9-10-19-17/h9-10,12-15H,1-8,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJVULCPSXJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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